molecular formula C15H14N4O2S B2378331 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-49-4

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2378331
CAS No.: 2034634-49-4
M. Wt: 314.36
InChI Key: FWCKQSBUHBTDES-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCKQSBUHBTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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